(R)-Laudanosine-d3
Description
Properties
CAS No. |
1146949-54-3 |
|---|---|
Molecular Formula |
C21H27NO4 |
Molecular Weight |
360.468 |
IUPAC Name |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1/i1D3 |
InChI Key |
KGPAYJZAMGEDIQ-JCNGFBMWSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |
Synonyms |
(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-d3-isoquinoline; (R)-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-d3-isoquinoline; 1βH-Laudanosine-d3; (-)-Laudanosine-d3; D-(-)-Laudanosine-d |
Origin of Product |
United States |
Advanced Synthetic and Isotopic Labeling Strategies for R Laudanosine D3
Stereoselective Synthesis Methodologies for the (R)-Enantiomer of Laudanosine (B1674548)
The creation of the specific (R)-enantiomer of laudanosine is a critical challenge in its synthesis, requiring precise control over the stereochemistry at the C-1 position of the tetrahydroisoquinoline (THIQ) core. The classical and most utilized approach for constructing the THIQ skeleton is the Bischler-Napieralski reaction, which involves the cyclization of an N-(2-phenylethyl)acyl amide. rsc.orgresearchgate.net However, the standard reaction produces a prochiral 3,4-dihydroisoquinoline (B110456) (DHIQ) intermediate, which, upon reduction, yields a racemic mixture of (R)- and (S)-laudanosine. rsc.orgsioc-journal.cn To achieve an enantiomerically pure product, several advanced stereoselective strategies have been developed.
A primary strategy involves the enantioselective reduction of the DHIQ intermediate. rsc.org This can be accomplished through catalytic asymmetric hydrogenation using chiral transition-metal catalysts, such as those based on rhodium or iridium, which can achieve high enantioselectivity. mdpi.comrsc.org Another approach is the use of chiral hydride reducing agents. rsc.orgrsc.org
An alternative and powerful methodology relies on the use of a chiral auxiliary . In this approach, a chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a key reaction step. For instance, chiral t-butylsulfinamide has been successfully used as a chiral auxiliary for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net Similarly, natural amino acids or carbohydrates can serve as chiral building blocks or auxiliaries to guide the formation of the desired stereocenter. clockss.org A diastereoselective synthesis of (S)-laudanosine has been reported using an (S)-phenylglycinol-derived imine, which demonstrates the principle of auxiliary-controlled synthesis. researchgate.net While this produces the opposite enantiomer, the methodology is directly applicable to synthesizing the (R)-enantiomer by starting with the corresponding (R)-phenylglycinol auxiliary.
Enzymatic or chemo-enzymatic methods also present a highly selective route. For example, a biomimetic strategy has been used to produce (R)-reticuline, a known biosynthetic precursor to other alkaloids, with very high enantiomeric excess using a 1,2-dehydroreticuline (B1196774) reductase enzyme. researchgate.netacs.org Such a precursor could be chemically converted to (R)-Laudanosine.
| Methodology | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Asymmetric Catalytic Hydrogenation | Enantioselective reduction of the C=N bond of the 3,4-dihydroisoquinoline intermediate formed after Bischler-Napieralski cyclization. | Chiral Rhodium (Rh) or Iridium (Ir) complexes. | mdpi.comrsc.org |
| Chiral Auxiliary-Mediated Synthesis | A chiral group is temporarily attached to the molecule to direct the stereoselective addition of the benzyl (B1604629) group or subsequent cyclization. | (R)-phenylglycinol, Chiral t-butylsulfinamide. | researchgate.netresearchgate.net |
| Enzymatic Reduction | Use of enzymes to stereoselectively reduce a prochiral precursor, offering high enantiomeric purity. | Reductase enzymes (e.g., 1,2-dehydroreticuline reductase). | researchgate.net |
| Asymmetric Pictet-Spengler Reaction | An alternative cyclization strategy where a chiral aldehyde or amine derivative induces asymmetry. | Chiral aldehydes (e.g., (R)-glyceraldehyde). | cdnsciencepub.com |
Deuteration Protocols and Site-Specific Isotopic Labeling for Research Applications
Isotopic labeling of laudanosine with deuterium (B1214612), specifically to create (R)-Laudanosine-d3, is primarily driven by its application as an internal standard in quantitative mass spectrometry (MS) analysis. clearsynth.comresearchgate.net The incorporation of three deuterium atoms provides a +3 mass unit shift, allowing the labeled standard to be distinguished from the unlabeled analyte in a biological sample while maintaining nearly identical chemical and chromatographic properties. nih.gov
The "-d3" designation typically refers to a trideuteromethyl group (-CD3) replacing a standard methyl group (-CH3). Laudanosine has five potential sites for this modification: four O-methyl (methoxy) groups and one N-methyl group. The synthesis of this compound involves the introduction of this -CD3 group at a specific, stable position. This is generally achieved by methylating a suitable precursor with a deuterated reagent. nih.gov
A common synthetic route would involve the preparation of a precursor molecule that lacks a methyl group at the desired labeling site. For example, (R)-Norlaudanosine, which is the N-demethylated version of laudanosine, can be synthesized stereoselectively and then subjected to N-methylation using a trideuteromethylating agent like deuterated methyl iodide (CD3I). researchgate.net Alternatively, a phenol (B47542) precursor (lacking one of the O-methyl groups) could be O-methylated using a similar deuterated reagent.
The choice of deuterating reagent is crucial for achieving high isotopic purity. researchgate.net While CD3I is common, other modern reagents have been developed to offer milder conditions or different selectivities. thieme-connect.dersc.org
| Deuterating Reagent | Formula | Application | Reference |
|---|---|---|---|
| Deuterated Methyl Iodide | CD3I | Common electrophilic reagent for introducing a -CD3 group onto nitrogen or oxygen atoms. | nih.govthieme-connect.de |
| Deuterated Methanol | CD3OD | Used as a source for the -CD3 group in various transition-metal-catalyzed reactions. | researchgate.netthieme-connect.de |
| Deuterated Dimethyl Sulfoxide | (CD3)2SO | Can serve as a radical source for trideuteromethylation under specific reaction conditions. | researchgate.net |
Derivatization and Functionalization of this compound for Targeted Research Probes
Beyond its use as a simple internal standard, this compound can be further modified or functionalized to create targeted research probes. This derivatization allows for the investigation of its biological interactions, particularly with small conductance calcium-activated potassium (SK) channels, where laudanosine and its analogues have shown activity. researchgate.netnih.gov By applying these modifications to the deuterated scaffold, researchers can create probes that are not only targeted but also precisely quantifiable by mass spectrometry.
Structure-activity relationship studies on the laudanosine scaffold have identified key positions for modification. researchgate.net Functionalization of the benzyl side chain has been explored to target specific amino acid residues within SK channel pores, aiming to develop selective blockers. researchgate.net For instance, chiral butanamide and benzyloxy analogues have been prepared and tested for their affinity for SK2 and SK3 channel subtypes. researchgate.net
Another strategy involves modifying the nitrogen atom. The synthesis of N-quaternary analogues, such as N-methyl-laudanosine (NML), has been shown to produce compounds with significant SK channel blocking activity. researchgate.net Further derivatization at this position, for example, creating N-butyl or N-benzyl analogues, has also been investigated to probe the pharmacophore. researchgate.net
The principles of these derivatizations can be directly applied to this compound. For example, a fluorescent tag, a photoaffinity label, or a biotin (B1667282) moiety could be attached to the laudanosine backbone. The resulting molecule would be a powerful tool for biochemical assays, allowing for the visualization or isolation of binding partners while the integrated -d3 label enables accurate MS-based quantification of the probe itself. Furthermore, the development of radiolabeled probes, such as with carbon-11, has been proposed for in vivo imaging with positron emission tomography (PET), highlighting the versatility of the laudanosine scaffold for creating advanced research tools. researchgate.net
Sophisticated Analytical Methodologies Employing R Laudanosine D3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Quantitative Research
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity. creative-proteomics.com It is extensively used for the detection, identification, and quantification of alkaloids in intricate biological samples. creative-proteomics.com The use of deuterated internal standards, such as (R)-Laudanosine-d3, is a cornerstone of best practices in LC-MS/MS to achieve precise and dependable analytical outcomes. nebiolab.com
Development and Validation of LC-MS/MS Assays for Alkaloids and their Isotopic Analogs in Research Matrices
The development of robust LC-MS/MS assays is fundamental for the accurate quantification of alkaloids. These methods are meticulously validated to ensure they meet stringent criteria for linearity, precision, and accuracy. For instance, a liquid chromatography-electrospray-mass spectrometry method was developed for the screening and determination of several neuromuscular blocking agents and their metabolites, including laudanosine (B1674548). researchgate.net This method demonstrated linearity between the limit of quantitation (LOQ) and 2000 µg/L, with correlation coefficients exceeding 0.999 in various matrices. researchgate.net The LOQ for laudanosine was established at 2.5 µg/L in serum. researchgate.net
Similarly, LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple ergot alkaloids in vascular tissue and various food contaminants, including alkaloids, in diverse matrices. mdpi.comresearchgate.net These methods often employ isotopically labeled internal standards to ensure accuracy. mdpi.com The validation process for these assays typically includes assessing recovery, precision, and matrix effects to ensure the method is rugged and suitable for its intended purpose. researchgate.netscielo.brecu.edu.au
A key aspect of method development is the optimization of chromatographic conditions to achieve adequate separation of the analyte from other matrix components and potential interferences. This often involves selecting the appropriate column, mobile phase composition, and gradient elution profile. researchgate.netscielo.br The mass spectrometric parameters are also carefully tuned to maximize the signal of the target analyte and its internal standard while minimizing background noise.
The table below summarizes key parameters from a validated LC-MS/MS method for the determination of laudanosine and other related compounds. researchgate.net
| Parameter | Value |
| Compound | Laudanosine |
| Internal Standard | Ambenonium |
| Chromatographic Column | X-TERRA™ |
| Mobile Phase | Gradient of acetonitrile (B52724) in 2mM ammonium (B1175870) formate (B1220265) (pH 3) |
| Detection Mode | Positive selected ion monitoring |
| Limit of Quantitation (LOQ) in Serum | 2.5 µg/L |
| Linear Range | LOQ to 2000 µg/L |
| Correlation Coefficient (r) | > 0.999 |
Role of this compound as an Internal Standard in Chromatographic-Mass Spectrometric Quantification
This compound is an ideal internal standard for the quantification of (R)-laudanosine and structurally similar alkaloids in various research matrices. lcms.cz The use of a stable isotope-labeled (SIL) internal standard like this compound is widely preferred in LC-MS because it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization. wuxiapptec.comcerilliant.com
The primary function of an internal standard is to correct for variations that can occur during the analytical process, such as differences in extraction efficiency, injection volume, and instrument response. nebiolab.comcerilliant.com Because deuterated standards like this compound are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement effects from the sample matrix. wuxiapptec.comchromforum.org This co-elution ensures that any variability affecting the analyte will also affect the internal standard in the same manner, allowing for an accurate ratio of the analyte to the internal standard to be calculated. nebiolab.com
The use of deuterated internal standards is particularly crucial when analyzing complex matrices, where matrix effects can significantly impact the accuracy of quantification. lcms.cz While it is a best practice to use a specific deuterated internal standard for each analyte, in multi-analyte methods, a single deuterated standard may sometimes be used to quantify several analytes, provided its response is consistent and reliable. lcms.czchromforum.org However, for the highest accuracy, a dedicated isotopic analog like this compound for (R)-laudanosine is recommended. chromforum.org It is important to ensure the isotopic purity of the internal standard and to have a sufficient mass difference (ideally 4-5 Da) to prevent mass spectrometric cross-talk. wuxiapptec.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Isotopic Profiling and Structural Elucidation
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and semi-volatile compounds, including many alkaloids. semanticscholar.orgresearchgate.net It is particularly valuable for isotopic profiling and structural elucidation. researchgate.net
For isotopic profiling, GC-MS can be used to determine the relative abundance of different isotopes within a molecule. This information can be useful in various research areas, including tracing the origin of compounds. For instance, isotope ratio mass spectrometry (IRMS) coupled with GC can be used to determine the abundance of stable isotopes like ¹⁵N and ¹³C in drug samples, which can help in geo-locating their origin. unodc.org
In terms of structural elucidation, GC-MS provides valuable information through the fragmentation patterns of molecules upon electron ionization. semanticscholar.org By analyzing these fragmentation patterns, researchers can deduce the structure of unknown alkaloids. researchgate.net GC-MS has been successfully used to identify and quantify various isoquinoline (B145761) alkaloids in plant extracts. researchgate.net For example, a study on Fumaria capreolata characterized 8 isoquinoline alkaloids using GC-QTOF-MS by matching their accurate mass signals and fragmentation patterns with those in libraries and databases. semanticscholar.org Similarly, GC-MS analysis of Corydalis adiantifolia fractions led to the identification of several alkaloids, including protopine (B1679745) and hydrastine. tjnpr.org
While GC-MS is a well-established technique for alkaloid analysis, it sometimes requires derivatization of the analytes to increase their volatility and thermal stability. researchgate.net
The table below provides examples of isoquinoline alkaloids identified using GC-MS in different plant species. semanticscholar.orgresearchgate.nettjnpr.org
| Plant Species | Identified Alkaloids (via GC-MS) |
| Fumaria capreolata | Protoberberine, Protopine, Aporphine, etc. |
| Corydalis adiantifolia | Protopine, Hydrastine, (RS)-stylopine, etc. |
| Sarcocapnos species | Cularine, Protopine, Glaucine, etc. |
High-Resolution Mass Spectrometry (HRMS) in Metabolomic and Pathway Elucidation Studies
High-resolution mass spectrometry (HRMS) has become an indispensable tool in metabolomics and for elucidating biosynthetic pathways. biorxiv.orgresearchgate.net Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions of metabolites, which is crucial for identifying unknown compounds and eliminating false positives. researchgate.netkcl.ac.uk
In the context of alkaloid research, HRMS, often coupled with liquid chromatography (LC-HRMS), enables the comprehensive profiling of alkaloids in complex biological samples. creative-proteomics.combiorxiv.org This untargeted approach allows for the detection and identification of a wide range of metabolites simultaneously, providing a snapshot of the plant's metabolome. researchgate.netacs.org For instance, an untargeted metabolomic analysis using UHPLC-HRMS was effectively used to identify alkaloids in different parts of Aconitum species. researchgate.net
HRMS is also instrumental in pathway elucidation. By using stable isotope labeling, such as with ¹⁵N, researchers can trace the incorporation of labeled precursors into downstream metabolites, thereby mapping out biosynthetic pathways. researchgate.net This approach has been successfully used to characterize missing monoterpene indole (B1671886) alkaloids in plants. researchgate.net Furthermore, integrating HRMS with other techniques like MS-imaging can provide spatial information on the distribution of alkaloids within plant tissues, offering insights into where different steps of the biosynthetic pathway occur. biorxiv.org
The high mass accuracy of HRMS is also critical for differentiating between isobaric compounds (compounds with the same nominal mass but different elemental compositions), a common challenge in metabolomics. kcl.ac.uk The ability to retrospectively analyze HRMS data is another significant advantage, allowing researchers to search for new compounds of interest in previously acquired datasets without having to re-run samples. kcl.ac.uk
Advanced Chromatographic Separation Techniques for Stereoisomeric Analysis in Research
The separation of stereoisomers, particularly enantiomers, is of paramount importance in pharmaceutical and biological research, as different enantiomers of a chiral compound can exhibit distinct biological activities. (R)-Laudanosine, being a chiral molecule, requires advanced chromatographic techniques for the separation of its enantiomers. mdpi.comresearchgate.net
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for enantiomeric separation. mdpi.com Polysaccharide-based columns, such as Chiralcel OD, have been successfully employed for the chiral separation of laudanosine and its analogs. mdpi.comresearchgate.net
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and resolution. mdpi.comresearchgate.net Various chiral selectors, such as cyclodextrins and molecular micelles, can be added to the background electrolyte to achieve enantioseparation. mdpi.comresearchgate.netresearchgate.net For laudanosine, anionic cyclodextrins, particularly sulfated-γ-cyclodextrin, have shown excellent enantioseparation capabilities, achieving high resolution values. mdpi.comresearchgate.net Studies have also explored the use of amino acid-based molecular micelles as chiral selectors for the separation of laudanosine enantiomers. researchgate.netlsu.edu
The choice of the chiral separation method and the specific chiral selector depends on the physicochemical properties of the analyte. The development of these advanced chromatographic methods is crucial for the synthesis of enantiomerically pure compounds and for studying their distinct pharmacological profiles. mdpi.comresearchgate.net
The table below highlights different chiral selectors used for the separation of laudanosine enantiomers and the analytical techniques employed. mdpi.comresearchgate.netlsu.edu
| Analytical Technique | Chiral Selector | Result for Laudanosine Separation |
| Capillary Electrophoresis (CE) | Sulfated-γ-Cyclodextrin | Maximum Resolution (Rs) of 10.5 |
| Capillary Electrophoresis (CE) | Heptakis-(2,3-O-dimethyl-6-O-sulfo)-β-CD | Excellent enantioseparation |
| Chiral HPLC | Chiralcel OD polysaccharide column | Successful enantiomer excess determination |
| Micellar Electrokinetic Chromatography (MEKC) | Poly(sodium N-undecylenyl-L-valinate) | Achieved chiral separation |
| Micellar Electrokinetic Chromatography (MEKC) | Poly SULL (dipeptide surfactant) | Chiral selectivity of 1.107 |
Mechanistic Investigations of Laudanosine Metabolic and Biosynthetic Pathways in Experimental Models
In Vitro Studies of Laudanosine (B1674548) Biotransformation Mechanisms
In vitro models offer a controlled environment to dissect the fundamental mechanisms of laudanosine biotransformation, free from the complexities of a whole biological system. These studies are crucial for understanding the stability and degradation of laudanosine and its precursors.
Laudanosine is a known metabolite of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium (B1209417). biocrick.comtaylorandfrancis.com Its degradation in vitro is primarily governed by two distinct pathways: non-enzymatic Hofmann elimination and enzymatic ester hydrolysis. nih.govmedsafe.govt.nz
Hofmann elimination is a spontaneous chemical process that occurs at physiological pH and temperature, leading to the cleavage of the molecule and the formation of laudanosine and a quaternary monoacrylate. oup.comoup.com This non-enzymatic route is a key feature of atracurium's design, allowing for its breakdown independent of liver or kidney function. taylorandfrancis.com Studies have shown that the rate of this degradation is pH-dependent, with an increase in rate at higher pH values. researchgate.net
It has also been noted that the in vitro degradation of atracurium can lead to the formation of reactive electrophilic esters, likely acrylates. capes.gov.br The presence of carboxylesterase has been found to reduce the amount of these reactive metabolites. capes.gov.br
Kinetic studies provide quantitative data on the rates of laudanosine formation and degradation. In research media, the degradation of atracurium and cisatracurium, and consequently the formation of laudanosine, follows exponential kinetics. oup.com
A kinetic model for the degradation of atracurium and the formation of laudanosine proposed that a single rate constant defines both the degradation of the parent drug and the initial formation of one laudanosine molecule. oup.com Further modeling of atracurium decay in humans suggests a two-process generation of laudanosine: a rapid process with a half-life of 0.25 minutes, accounting for about 31% of the atracurium dose, and a slower process with a half-life of 51 minutes for the remaining 69%. nih.gov
The half-life of cisatracurium degradation at a pH of 7.4 and 37°C in a buffer solution is approximately 34.1 minutes, which is consistent with Hofmann elimination. researchgate.net In human plasma, the half-life is slightly shorter, around 29.2 minutes. researchgate.net For atracurium, the half-life in a plain phosphate (B84403) buffer was found to be 39.4 minutes. oup.com
The following table summarizes the kinetic parameters of atracurium and cisatracurium degradation under different conditions.
| Compound | Medium | Half-life (minutes) |
| Cisatracurium | Phosphate Buffer (pH 7.4, 37°C) | 33.3 |
| Atracurium | Phosphate Buffer (pH 7.4, 37°C) | 39.4 |
| Cisatracurium | Human Plasma | 29.2 |
This table presents a summary of degradation half-lives from various studies. researchgate.netoup.com
Enzymatic and Non-Enzymatic Degradation Pathways in Model Systems
Elucidation of Laudanosine Biosynthetic Routes in Plant Systems Using Isotopic Tracers
Isotopic tracers, such as (R)-Laudanosine-d3, are indispensable tools for mapping the intricate biosynthetic pathways of benzylisoquinoline alkaloids in plants. By introducing labeled precursors, researchers can follow their incorporation into downstream metabolites, thereby elucidating the sequence of enzymatic reactions.
The biosynthesis of BIAs begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from the amino acid L-tyrosine, to form (S)-norcoclaurine. acs.org This is the foundational step for a vast array of over 2,500 identified BIA structures. frontiersin.org
Studies using deuterated precursors have been pivotal in confirming these pathways. For instance, in sacred lotus (B1177795) (Nelumbo nucifera), feeding experiments with deuterated L-tyrosine-d4 demonstrated its incorporation into major alkaloids. nih.gov The labeled tyrosine is converted to deuterated dopamine-d3 and 4-HPAA-d4, which then condense to form norcoclaurine-d6. nih.govresearchgate.net Subsequent enzymatic modifications lead to the formation of other deuterated alkaloids, providing direct evidence for the biosynthetic route. nih.govresearchgate.net The use of deuterated precursors has also been described in studies on the biosynthesis of other alkaloids, such as lycorine (B1675740) and galanthamine. eolss.net
The biosynthesis of laudanosine involves a series of stereo- and regiospecific enzymatic reactions. O-methyltransferases (OMTs) and N-methyltransferases (NMTs) play crucial roles in modifying the BIA scaffold. frontiersin.org
In the biosynthesis of laudanosine, (S)-reticuline is a key intermediate. nih.gov An O-methyltransferase, SOMT1, has been shown to sequentially 3'- and 7-O-methylate (S)-reticuline to produce (S)-laudanosine. nih.gov This enzyme also exhibits activity towards (S)-norreticuline, yielding (S)-tetrahydropapaverine. nih.gov
The stereospecificity of these enzymes is critical. For example, norcoclaurine synthase (NCS) is strictly stereoselective, producing only the (S)-enantiomer of norcoclaurine. oup.comtandfonline.com Similarly, the conversion of salutaridinol (B1235100) to thebaine in vivo is a stereoselective process. pnas.org
The following table highlights some of the key enzymes involved in laudanosine and related BIA biosynthesis and their specific functions.
| Enzyme | Abbreviation | Function |
| Norcoclaurine Synthase | NCS | Catalyzes the stereoselective condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. acs.orgtandfonline.com |
| O-Methyltransferase 1 | SOMT1 | Sequentially methylates (S)-reticuline to form (S)-laudanosine. nih.gov |
| Coclaurine N-methyltransferase | CNMT | Involved in the N-methylation of coclaurine. nih.gov |
| Berberine Bridge Enzyme | BBE | Catalyzes the formation of the protoberberine scaffold from (S)-reticuline. frontiersin.org |
This table provides an overview of key enzymes and their roles in BIA biosynthesis.
Incorporation Studies of Deuterated Precursors into Benzylisoquinoline Alkaloid Biosynthesis
Comparative Metabolic Profiling of Laudanosine and its Derivatives in Biological Research
Comparative metabolic profiling is a powerful technique used to understand the diversity and regulation of BIA biosynthesis in different plant species and tissues. nih.gov By analyzing the complete set of metabolites (the metabolome), researchers can identify novel alkaloids and gain insights into the underlying biosynthetic pathways. nih.govresearchgate.net
Metabolomic studies in plants like Macleaya cordata have revealed tissue-specific accumulation of BIAs, with some alkaloids found specifically in certain tissues like the cork and xylem vascular bundles. nih.govresearchgate.net This approach has led to the identification of numerous alkaloids for the first time in this species. nih.gov
In Sinomenium acutum, an integrated transcriptomic and metabolomic approach has been used to investigate BIA biosynthesis, leading to the prediction of biosynthetic pathways for structurally diverse BIAs and the identification of candidate genes. nih.gov Similarly, untargeted metabolomics has been used to study the differences in metabolite profiles between oat and wheat cultivars in response to insect infestation, with laudanosine being one of the compounds showing differential abundance. frontiersin.org
These comparative studies, often employing techniques like ultra-high-performance liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS), provide a comprehensive view of the metabolic landscape and are essential for understanding the complex regulation of BIA biosynthesis. nih.govmdpi.com
Molecular and Cellular Research Applications of Laudanosine and Its Analogs
Investigation of Receptor Interactions and Binding Affinities in Defined Biological Systems
Laudanosine (B1674548) has been shown to interact with a variety of receptor systems in the brain, which has prompted research into its specific binding affinities and functional effects. nih.govwikipedia.org
Studies have examined the interaction of D,L-laudanosine with gamma-aminobutyric acid (GABA) receptors. nih.gov Research indicates that laudanosine is a weak inhibitor of high-affinity GABA receptors, with a reported IC50 value of 100 microM. nih.govncats.io However, it demonstrates a more potent inhibitory effect at low-affinity GABA receptors, with an IC50 value of 10 microM. nih.govncats.iomedchemexpress.commedchemexpress.commedchemexpress.cn This suggests a preferential interaction with the low-affinity state of the GABA receptor. nih.gov
Laudanosine has been found to interact with multiple subtypes of opioid receptors. wikipedia.orgnih.gov Radioligand binding studies have shown that laudanosine competitively inhibits binding at mu 1, mu 2, delta, kappa 1, and kappa 3 opioid receptors. nih.gov The binding affinities (Ki) were determined to be 2.7 µM for the mu-1 receptor, 13 µM for mu 2, 5.5 µM for delta, 21 µM for kappa 1, and 24 µM for kappa 3 receptors. nih.govncats.io Saturation studies confirmed these interactions to be competitive, as the presence of laudanosine increased the dissociation constant (Kd) without significantly altering the maximum number of binding sites. nih.gov Further in vivo research in animal models has indicated that the analgesic effects of laudanosine are primarily mediated through a mu 1 receptor mechanism. nih.gov
Table 1: Binding Affinities of D,L-Laudanosine for Opioid Receptor Subtypes
| Receptor Subtype | Ki (µM) |
| Mu 1 | 2.7 nih.govncats.iomedchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com |
| Mu 2 | 13 nih.govncats.io |
| Delta | 5.5 nih.govncats.io |
| Kappa 1 | 21 nih.govncats.io |
| Kappa 3 | 24 nih.govncats.io |
Laudanosine demonstrates a complex, dual-action interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov It has been shown to inhibit several subtypes, including the major brain α4β2 receptor, the ganglionic α3β4 and α3β4α5 receptors, and the homomeric α7 receptor, with effects in the micromolar range. researchgate.netnih.gov This inhibition is rapid and reversible. nih.gov The mechanism of action is twofold: it competes with acetylcholine for the binding site and also appears to block the ion pore through steric hindrance. researchgate.netnih.gov Interestingly, at lower concentrations, laudanosine can activate both α4β2 and α3β4 receptors. researchgate.netcambridge.orgnih.gov
Laudanosine has been identified as an antagonist of glycine (B1666218) receptors. wikipedia.orgwikidoc.org This interaction contributes to its complex pharmacological profile within the central nervous system. wikipedia.org
Exploration of Nicotinic Acetylcholine Receptor Interactions
Role in Ion Channel Modulation Studies in Cellular and Subcellular Models
Beyond receptor binding, laudanosine and its derivatives have been investigated for their effects on ion channel function, particularly small-conductance Ca2+-activated K+ (SK) channels.
Research has identified N-methyl-laudanosine (NML), a derivative of laudanosine, as a blocker of SK channels. uliege.beresearchgate.net Studies using whole-cell patch-clamp experiments on transfected cell lines found that N-methyl-laudanosine blocks SK1, SK2, and SK3 currents with similar potency, showing mean IC50 values of 1.2 µM, 0.8 µM, and 1.8 µM, respectively. nih.govnih.gov In rat brain slices, N-methyl-laudanosine was shown to block the apamin-sensitive afterhyperpolarizations in dopaminergic, serotonergic, and noradrenergic neurons with IC50 values of 15 µM, 21 µM, and 19 µM, respectively. nih.gov Laudanosine itself is a less potent blocker of these channels. researchgate.net These findings have established N-methyl-laudanosine as a useful pharmacological tool for studying the function of SK channels. researchgate.netuliege.be
Table 2: Inhibitory Concentrations (IC50) of N-Methyl-Laudanosine on SK Channel Subtypes and Neuronal Afterhyperpolarizations
| Channel/Neuron Type | IC50 (µM) |
| SK1 Current | 1.2 nih.govnih.gov |
| SK2 Current | 0.8 nih.govnih.gov |
| SK3 Current | 1.8 nih.govnih.gov |
| Dopaminergic Neuron AHP | 15 researchgate.netnih.gov |
| Serotonergic Neuron AHP | 21 nih.gov |
| Noradrenergic Neuron AHP | 19 nih.gov |
Utilization in Neuropharmacology Research as a Pharmacological Probe in Animal Models
Laudanosine and its synthetic analogs have been instrumental as pharmacological probes in animal models to investigate fundamental neuropharmacological processes. Their ability to interact with various central nervous system targets allows researchers to explore the function and modulation of specific neuronal pathways and receptor systems. Laudanosine itself, a known metabolite of atracurium (B1203153) and cisatracurium (B1209417), can cross the blood-brain barrier and has been observed to produce central nervous system stimulation, including seizure activity at sufficient concentrations. researchgate.netnih.govmedchemexpress.com This has led to its use in animal models to study seizure mechanisms and the roles of various neurotransmitter systems in excitability. medchemexpress.comnih.gov
In neuropharmacology, laudanosine is utilized as a probe due to its interactions with multiple receptor types, including GABA, opioid, and nicotinic acetylcholine receptors. researchgate.netnih.govwikipedia.org Studies in animal models have demonstrated that laudanosine can produce analgesia and interacts with several opioid receptor subtypes. researchgate.netnih.govmedkoo.com Research using rat brain synaptosomes has shown that laudanosine inhibits low-affinity GABA receptors and demonstrates binding affinity for μ₁, μ₂, δ, κ₁, and κ₃ opioid receptor subtypes, highlighting its utility in dissecting the complex pharmacology of these systems. medkoo.com
The following table summarizes key findings from in vivo and in vitro animal studies where laudanosine was used as a pharmacological tool.
Table 1: Neuropharmacological Effects of Laudanosine in Animal Models
| Animal Model | Experimental Setup | Key Finding | Implicated Target/Pathway | Reference |
|---|---|---|---|---|
| Mice and Rats | In vivo | Caused convulsions and hind limb extensions. | Central Nervous System Excitability | medchemexpress.comnih.gov |
| Dogs | In vivo (anesthetized) | Induced epileptic EEG spiking and prolonged seizures at high plasma concentrations. | Central Nervous System Excitability | nih.gov |
| Neonatal Rats | Isolated brainstem-spinal cord preparation | Induced non-respiratory excitement activity. | Central Nervous System Excitability | medkoo.com |
| Rat | Brain membranes (in vitro) | Displayed inhibitory effects at low-affinity GABA receptors. | GABAergic System | medkoo.com |
More specific and potent tools have been developed from laudanosine's structure to probe particular ion channels. A significant area of research has been the development of laudanosine analogs to investigate the function of small-conductance Ca²⁺-activated K⁺ (SK) channels, which are critical for regulating neuronal excitability and firing patterns. core.ac.uknih.gov These channels are linked to the afterhyperpolarization (AHP) that follows an action potential.
Quaternary derivatives of laudanosine, such as methyl-laudanosine and ethyl-laudanosine, have been characterized as effective SK channel blockers. core.ac.uk In studies using intracellular recordings from rat midbrain dopaminergic neurons and hippocampal CA1 pyramidal cells, these analogs were shown to block the apamin-sensitive AHP. core.ac.uk Methyl-laudanosine, in particular, has emerged as a valuable pharmacological tool due to its potency and selectivity. core.ac.uknih.gov It has been shown to lack significant effects on other channels and receptors at concentrations where it blocks SK channels, though some affinity for muscarinic receptors has been noted. nih.gov
The differential potency of these analogs allows for detailed structure-activity relationship studies, providing insight into the binding pocket of the SK channel.
Table 2: Inhibitory Potency of Laudanosine Analogs on Apamin-Sensitive AHP in Rat Dopaminergic Neurons
| Compound | IC₅₀ (µM) |
|---|---|
| Methyl-laudanosine | 15 |
| Ethyl-laudanosine | 47 |
| Laudanosine | 152 |
| Benzyl-laudanosine | 249 |
| Butyl-laudanosine | >300 |
Data sourced from studies on rat midbrain dopaminergic neurons. core.ac.uk
Further investigations using whole-cell patch-clamp experiments in transfected cell lines have elucidated the activity of methyl-laudanosine on specific SK channel subtypes. This research has demonstrated that methyl-laudanosine blocks SK1, SK2, and SK3 currents with nearly equal potency, while IK (intermediate-conductance) currents are unaffected. nih.gov This makes it a useful, non-peptidic probe for studying the physiological roles of these specific channel subtypes across different neuronal populations. nih.govresearchgate.net For instance, it has been used to block apamin-sensitive AHPs in serotonergic neurons of the dorsal raphe and noradrenergic neurons of the locus coeruleus, in addition to dopaminergic neurons. nih.gov
Table 3: Potency of Methyl-laudanosine on Recombinant SK Channel Subtypes
| SK Channel Subtype | IC₅₀ (µM) |
|---|---|
| SK1 | 1.2 |
| SK2 | 0.8 |
| SK3 | 1.8 |
Data sourced from whole-cell patch-clamp experiments in transfected cell lines. nih.gov
Advanced Research Applications and Future Directions in Chemical Biology
Application of (R)-Laudanosine-d3 in Quantitative Metabolomics and Flux Analysis Research
Stable isotope labeling is a powerful strategy in metabolomics for the accurate measurement of metabolite turnover and the determination of pathway fluxes. mdpi.com In this context, this compound is an invaluable tool for quantitative analysis.
Quantitative Metabolomics: The primary application of this compound in metabolomics is as an internal standard for mass spectrometry (MS)-based quantification. clearsynth.compharmaffiliates.com In a technique known as isotope dilution mass spectrometry, a known quantity of this compound is added to a biological sample. Because it is chemically identical to the endogenous (R)-Laudanosine, it experiences the same extraction efficiency and ionization response in the mass spectrometer. However, due to its three deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z) and can be distinguished from the natural analyte. clearsynth.com By comparing the peak intensity of the labeled standard to the unlabeled analyte, researchers can calculate the absolute concentration of (R)-Laudanosine in the sample with high precision and accuracy, correcting for sample loss during preparation and matrix effects during analysis. clearsynth.com
This is particularly relevant in studies of drugs like atracurium (B1203153) and cisatracurium (B1209417), for which laudanosine (B1674548) is a recognized metabolite. wikipedia.orgresearchgate.netnih.gov Accurate quantification is crucial for understanding the pharmacokinetic profile of these drugs.
Metabolic Flux Analysis: Metabolic flux analysis aims to measure the rates of reactions within a metabolic network. nih.gov Stable isotope tracers are introduced into a biological system, and their incorporation into downstream metabolites is tracked over time. nih.gov While this compound itself is typically used as a terminal standard, its synthesis can be part of a larger flux analysis study. For instance, if a deuterated precursor to the benzylisoquinoline alkaloid (BIA) pathway is used, the rate of appearance of labeled (R)-Laudanosine can provide a direct measure of the flux through that specific biosynthetic route. Combining data from various labeled metabolites allows for the construction of comprehensive flux maps, revealing how metabolic pathways are regulated under different conditions. mdpi.comnih.gov
Table 1: Role of this compound in Quantitative MS
| Feature | Description | Benefit in Research |
|---|---|---|
| Chemical Identity | Identical to natural (R)-Laudanosine. | Co-elutes in chromatography and has the same chemical behavior during sample preparation. |
| Mass Difference | Contains three deuterium atoms, resulting in a +3 Da mass shift. | Easily distinguished from the unlabeled analyte by a mass spectrometer. |
| Function | Serves as an internal standard. | Allows for precise and accurate quantification by correcting for matrix effects and sample loss. clearsynth.com |
| Application | Isotope dilution mass spectrometry. | Used to determine the absolute concentration of (R)-Laudanosine in complex biological matrices like plasma or tissue. |
Utility in Medicinal Chemistry and Drug Discovery Research as a Reference Standard or Structural Scaffold
In the fields of medicinal chemistry and drug development, this compound serves two critical functions: as an analytical reference standard and as a foundational structure for new compound synthesis.
Reference Standard: As a certified reference material, this compound is essential for method validation and quality control in analytical laboratories. It is used to confirm the identity and purity of (R)-Laudanosine in various samples. For instance, in the synthesis of related compounds or during the analysis of herbal extracts, this compound provides a reliable benchmark. Its use as a pharmaceutical analytical impurity (PAI) helps in the development and validation of analytical methods to detect and quantify impurities in drug substances and products.
Structural Scaffold: The benzylisoquinoline alkaloid (BIA) core structure, which is characteristic of laudanosine, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means the molecular framework is frequently found in compounds with diverse biological activities. Medicinal chemists use such scaffolds as starting points for creating libraries of new molecules. By chemically modifying the laudanosine structure—for example, by altering its substituent groups—researchers can explore how these changes affect biological activity. This approach can lead to the discovery of novel therapeutic agents. While the deuteration in this compound is primarily for analytical purposes, the underlying (R)-Laudanosine framework is a key component in the design and synthesis of new potential drugs. assumption.edu
Integration with Gene Editing Technologies for Metabolic Engineering Studies (e.g., CRISPR/Cas in Alkaloid Production Pathways)
The advancement of gene-editing tools, particularly CRISPR/Cas9, has revolutionized metabolic engineering. researchgate.netnih.gov This technology allows for precise modifications to the genomes of plants and microorganisms to alter their metabolic output. frontiersin.org
In the context of alkaloid production, CRISPR/Cas9 is used to enhance the yield of valuable compounds or to create novel ones. Benzylisoquinoline alkaloids (BIAs), a large class of pharmacologically active compounds, are key targets for this research. nih.govrsc.orgeurekaselect.com The BIA pathway in plants like the opium poppy (Papaver somniferum) is complex, involving numerous enzymes. nih.govpnas.org Researchers can use CRISPR/Cas9 to:
Knock out competing pathways: By disabling genes for enzymes that divert precursors away from the desired product, the metabolic flux towards the target alkaloid can be increased. nih.gov
Introduce novel enzymes: Genes from other organisms can be inserted to create new biosynthetic routes and produce non-native alkaloids. nih.gov
A critical step in these studies is to accurately measure the effect of genetic modifications on the metabolite profile. This is where this compound becomes essential. After performing a CRISPR/Cas-mediated edit in a plant or engineered yeast strain, scientists can analyze the metabolome. nih.gov By using this compound as an internal standard, they can precisely quantify any resulting changes in (R)-Laudanosine production, providing clear evidence of the success and impact of the genetic engineering strategy. researchgate.netresearchgate.net
Table 2: Research Synergy: CRISPR/Cas9 and this compound
| Step | Technology/Compound | Role | Outcome |
|---|---|---|---|
| 1. Genetic Modification | CRISPR/Cas9 System | Edit genes in the benzylisoquinoline alkaloid (BIA) pathway (e.g., in P. somniferum or engineered yeast). nih.govfrontiersin.org | Creation of a mutant organism with an altered metabolic pathway. |
| 2. Sample Preparation | Metabolite Extraction | Extract small molecule metabolites from the engineered organism. | A complex biological sample is obtained for analysis. |
| 3. Quantitative Analysis | This compound & LC-MS | Add a known amount of this compound as an internal standard to the extract and analyze via LC-MS. clearsynth.com | Precise measurement of the change in (R)-Laudanosine concentration resulting from the gene edit. |
| 4. Data Interpretation | Metabolic Pathway Analysis | Compare alkaloid levels between wild-type and edited organisms. | Validation of gene function and successful engineering of the metabolic pathway. researchgate.net |
Emerging Methodologies for Isotopic Tracer Studies in Complex Biological Systems
While traditional tracer studies have been foundational, new methodologies are providing deeper insights into metabolic dynamics.
Deuterated Water (D₂O) Labeling: One cost-effective and substrate-agnostic approach is the use of heavy water (D₂O) as a universal tracer. energy.gov When cells or organisms are grown in media containing D₂O, deuterium is incorporated into a wide range of biomolecules through various enzymatic reactions. mdpi.com This allows for the measurement of the synthesis and turnover rates of lipids, proteins, and DNA without the need for expensive, specifically labeled precursors. mdpi.comenergy.gov This method provides a broad overview of metabolic activity and can complement studies using specific tracers.
Multi-Isotope Imaging Mass Spectrometry (MIMS): This advanced imaging technique allows for the visualization of isotopic labels within cells and tissues at nanoscale resolution. researchgate.net MIMS can simultaneously measure multiple stable isotopes, enabling researchers to trace the fate of different precursors within the same biological sample. For example, one could trace a ¹³C-labeled carbon source and a ¹⁵N-labeled nitrogen source concurrently. This provides spatial information about where metabolic processes are occurring, such as within specific organelles, which is not possible with traditional bulk analysis. researchgate.net
Dynamic Isotope Tracing and Computational Modeling: Modern approaches increasingly rely on dynamic experiments where the isotopic enrichment of metabolites is measured over a time course. nih.gov The resulting complex datasets are then integrated with computational models of metabolic networks. nwafu.edu.cn This allows for more accurate calculations of flux rates and can even provide information about the reversibility and thermodynamics of metabolic reactions, offering a systems-level understanding of cellular metabolism. energy.govnih.gov
These emerging methods, combined with the precision afforded by labeled standards like this compound, are pushing the boundaries of what can be understood about complex biological systems.
Q & A
Basic Research Questions
Q. How is (R)-Laudanosine-d3 synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves chiral resolution of laudanosine followed by deuterium incorporation at specific positions using catalytic hydrogen-deuterium exchange or deuterated precursors. Characterization employs nuclear magnetic resonance (NMR) to confirm stereochemistry and deuterium labeling efficiency, supplemented by high-resolution mass spectrometry (HRMS) for isotopic purity validation . Challenges include minimizing racemization during synthesis and ensuring deuterium retention under reaction conditions.
Q. What are the primary research applications of this compound in pharmacological studies?
- Methodological Answer : Its deuterated structure makes it valuable as an internal standard in quantitative LC-MS/MS assays for non-deuterated laudanosine in pharmacokinetic studies. It is also used to trace metabolic pathways via isotopic labeling, particularly in cytochrome P450-mediated oxidation studies. Researchers should cross-reference metabolic stability data with in vitro models (e.g., hepatocyte incubations) to validate findings .
Advanced Research Questions
Q. How can researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters for accurate quantification of this compound in complex biological matrices?
- Methodological Answer :
- Column Selection : Use reversed-phase C18 columns with sub-2µm particles to enhance resolution of deuterated and non-deuterated analogs.
- Ionization Settings : Electrospray ionization (ESI) in positive mode with optimized cone voltage to minimize in-source fragmentation.
- Internal Standards : Employ a structurally analogous deuterated compound (e.g., (R)-Laudanosine-d6) to correct for matrix effects.
- Validation : Follow FDA guidelines for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. What strategies are effective in resolving contradictory data regarding the metabolic stability of this compound across different in vitro models?
- Methodological Answer :
- Cross-Model Validation : Compare results from liver microsomes, hepatocytes, and recombinant CYP isoforms to identify enzyme-specific degradation pathways.
- Control Variables : Standardize incubation conditions (pH, temperature, cofactor concentrations) to reduce inter-study variability.
- Statistical Analysis : Apply ANOVA to assess significance of differences between models, and use Bland-Altman plots to evaluate agreement limits. Contradictions may arise from species-specific CYP expression or deuterium kinetic isotope effects .
Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic profile compared to the non-deuterated form?
- Methodological Answer :
- Comparative PK Studies : Administer equimolar doses of both forms in animal models and measure AUC, Cmax, and half-life. Deuterium’s isotopic mass may reduce metabolic clearance via the "deuterium switch" effect, prolonging exposure.
- Computational Modeling : Use molecular dynamics simulations to predict bond dissociation energies and isotopic effects on rate-limiting metabolic steps.
- Data Interpretation : Report differences in AUC ratios (test/reference) with 90% confidence intervals to assess clinical relevance .
Q. What experimental designs are recommended to assess chiral inversion risks of this compound in long-term stability studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic, basic, oxidative, and photolytic conditions. Monitor enantiomeric purity via chiral HPLC with polar organic mobile phases.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze periodically. Use Arrhenius equations to extrapolate shelf-life predictions.
- Mitigation Strategies : Formulate with antioxidants (e.g., BHT) if oxidation-induced racemization is observed .
Methodological Considerations for All Studies
- Literature Review : Prioritize peer-reviewed studies using databases like PubMed and SciFinder, excluding non-academic sources (e.g., ) .
- Ethical Compliance : For in vivo studies, obtain IACUC approval and justify sample sizes using power analysis .
- Data Transparency : Archive raw spectral data (NMR, MS) in repositories like Figshare for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
